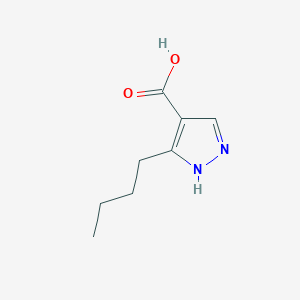

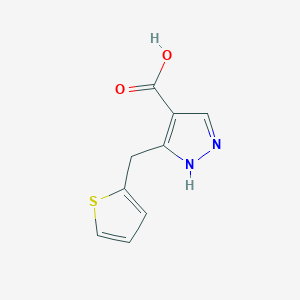

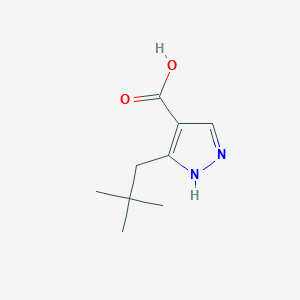

5-Butyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Butyl-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

- Pyrazole derivatives, including 5-Butyl-1H-pyrazole-4-carboxylic acid, have shown antibacterial activity against various strains. Researchers explore their potential as novel antibiotics to combat drug-resistant bacteria .

- The pyrazole scaffold exhibits anti-inflammatory effects. Scientists investigate derivatives like 5-Butyl-1H-pyrazole-4-carboxylic acid for their ability to modulate inflammatory pathways and potentially treat inflammatory diseases .

- Pyrazole compounds have been studied for their antitumor properties. Researchers explore their potential as selective inhibitors of specific kinases involved in cancer progression. 5-Butyl-1H-pyrazole-4-carboxylic acid may play a role in this context .

- Some pyrazole derivatives exhibit analgesic effects. Researchers investigate their mechanisms of action and evaluate their potential as pain-relieving agents .

- Pyrazole-based molecules have been evaluated for their anticonvulsant properties. 5-Butyl-1H-pyrazole-4-carboxylic acid might contribute to the development of new antiepileptic drugs .

- Pyrazole derivatives have been explored as herbicides due to their ability to inhibit specific plant enzymes. Researchers study their effects on weed control and crop protection .

Antibacterial Properties

Anti-Inflammatory Agents

Anticancer Research

Analgesic Activity

Anticonvulsant Agents

Herbicidal Potential

Future Directions

The synthesis and applications of pyrazole derivatives are areas of active research due to their wide range of potential uses in various fields . Future directions may include the development of more efficient synthesis methods, the exploration of new applications, and the investigation of their biological activities .

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function

Biochemical Pathways

Pyrazole derivatives are known to influence various biochemical pathways, depending on their specific targets

Result of Action

Pyrazole derivatives are known to exert various effects at the molecular and cellular level, depending on their specific targets and mode of action

properties

IUPAC Name |

5-butyl-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-7-6(8(11)12)5-9-10-7/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFUSOQJXPGUCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=NN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butyl-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)

![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)

![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)

![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)

![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)